molecular formula C12H21N3O4S B1399757 (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate CAS No. 1032825-19-6

(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate

Cat. No.: B1399757
CAS No.: 1032825-19-6
M. Wt: 303.38 g/mol
InChI Key: QJWSXYVTYPMVON-UHFFFAOYSA-N
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Description

(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate is a piperidine-based compound featuring a 1,2,4-oxadiazole ring substituted with an isopropyl group and a methanesulfonate ester. Its molecular formula is C13H21N3O4S (average mass: 315.39 g/mol; monoisotopic mass: 315.1253) . It is utilized in pharmaceutical intermediates and fine chemicals, as evidenced by its inclusion in product catalogs from companies like Jiujuan Chemical .

Properties

IUPAC Name

[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4S/c1-9(2)11-13-12(19-14-11)15-6-4-10(5-7-15)8-18-20(3,16)17/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWSXYVTYPMVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728303
Record name {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032825-19-6
Record name {1-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate involves several steps. One common synthetic route includes the reaction of 4-piperidinemethanol with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

Table 1: Key Structural and Molecular Differences
Compound Name / ID Molecular Formula Average Mass (g/mol) Key Substituents / Modifications Evidence Source
Target Compound C13H21N3O4S 315.39 Piperidine-4-yl methyl methanesulfonate; 3-isopropyl-1,2,4-oxadiazole
5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-(4-(methylsulfonyl)phenyl)pyridine C23H28N4O4S 456.56 Pyridine ring; methanesulfonylphenyl group; extended alkoxy chain
BD246104 (GPR119 agonist) C21H24FN7O5S 505.52 Fluorine substituent; indanone moiety; tertiary amine linkage
3-((1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)(methyl)amino)propan-1-ol C14H26N4O2 282.38 Amino alcohol side chain; absence of sulfonate
N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride C7H16ClN3O 209.68 Ethylamine hydrochloride salt; simplified structure

Key Observations :

  • Size and Complexity : The target compound is smaller (315.39 g/mol) compared to analogs like the pyridine derivative (456.56 g/mol) and BD246104 (505.52 g/mol) , which feature extended aromatic systems. Smaller size may enhance bioavailability but reduce target specificity.
  • Functional Groups : The methanesulfonate group in the target compound contrasts with sulfonamide (e.g., EP 1 808 168 B1 derivatives) or carboxylic acid groups (e.g., 1351398-16-7) . Sulfonate esters are typically more polar, influencing solubility and membrane permeability.
  • Salt Forms : Hydrochloride salts (e.g., 1609395-60-9 ) improve aqueous solubility compared to free bases, a property absent in the target compound.

Key Observations :

  • Receptor Targeting: BD246104’s indanone-piperidine-oxadiazole structure confers high selectivity for GPR119, a receptor involved in glucose homeostasis . The target compound lacks this indanone moiety, likely shifting its pharmacological profile.
  • Enzyme Inhibition : Patent derivatives with pyrazolo[3,4-d]pyrimidine and sulfonamide groups (e.g., 2,5-Difluoro-4-{4-[1-(3-isopropyl-oxadiazol-5-yl)-piperidin-4-yloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide) demonstrate kinase inhibition, attributed to sulfonamide’s hydrogen-bonding capacity . The target compound’s methanesulfonate group may exhibit weaker enzyme interactions.

Biological Activity

The compound (1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate is a bioactive molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H17N3O2S
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 832714-37-1

The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated broad-spectrum activity against bacteria and fungi. For instance:

CompoundActivityReference
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin derivativesEffective against Staphylococcus aureus, Escherichia coli
Various 1,3,4-oxadiazole derivativesAntitubercular activity against Mycobacterium tuberculosis

In particular, compounds with piperidine moieties showed enhanced binding affinities to bacterial proteins, indicating potential as new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. In a comparative study of various oxadiazole derivatives:

CompoundEffectReference
1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin derivativesReduced inflammation in animal models
Other oxadiazole-based compoundsDemonstrated analgesic effects comparable to standard analgesics

These findings suggest that the incorporation of the oxadiazole ring can enhance the anti-inflammatory effects of piperidine-based compounds.

Anticancer Potential

Several studies have explored the anticancer potential of oxadiazole derivatives. The structural features of these compounds allow for interaction with multiple cancer-related pathways:

CompoundCancer TypeMechanism of ActionReference
Oxadiazole derivativesBreast cancerInduction of apoptosis in cancer cells
Piperidine-containing oxadiazolesColon cancerInhibition of cell proliferation via cell cycle arrest

Molecular docking studies have shown that these compounds can effectively bind to targets involved in cancer progression.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) synthesized novel 1,3,4-oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The results demonstrated that certain derivatives exhibited potent activity both in active and dormant states of the bacterium.

Case Study 2: Anti-inflammatory Action
Research by Paruch et al. (2020) evaluated a series of substituted oxadiazoles for their anti-inflammatory effects in vivo. The study found that specific modifications to the oxadiazole structure significantly enhanced their therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
(1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)methyl methanesulfonate

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